molecular formula C9H18ClNO2 B12506657 L-Alanine cyclopentylmethyl ester HCl

L-Alanine cyclopentylmethyl ester HCl

Cat. No.: B12506657
M. Wt: 207.70 g/mol
InChI Key: LYMHFVGYAXLGFJ-FJXQXJEOSA-N
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Description

L-Alanine cyclopentylmethyl ester hydrochloride is a chemical compound derived from L-Alanine, an amino acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique properties. It is known for its role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine cyclopentylmethyl ester hydrochloride can be synthesized through the esterification of L-Alanine with cyclopentylmethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ester is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of L-Alanine cyclopentylmethyl ester hydrochloride often involves large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanine cyclopentylmethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its role as an intermediate in various biochemical reactions. It can interact with enzymes and other molecular targets to facilitate the synthesis of peptides and other compounds. The ester group can be hydrolyzed to release L-Alanine, which can then participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine cyclopentylmethyl ester hydrochloride is unique due to its cyclopentylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other esters of L-Alanine. This uniqueness makes it valuable in specific synthetic and research applications where other esters may not be suitable .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

cyclopentylmethyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1

InChI Key

LYMHFVGYAXLGFJ-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1CCCC1)N.Cl

Canonical SMILES

CC(C(=O)OCC1CCCC1)N.Cl

Origin of Product

United States

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